molecular formula C7H14O2S B3427512 Tert-butyl 2-sulfanylpropanoate CAS No. 59854-13-6

Tert-butyl 2-sulfanylpropanoate

Cat. No.: B3427512
CAS No.: 59854-13-6
M. Wt: 162.25 g/mol
InChI Key: LPVTUVQARHJGJL-UHFFFAOYSA-N
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Description

Tert-butyl 2-sulfanylpropanoate is a sulfur-containing ester with the molecular formula C₇H₁₄O₂S. Its structure features a tert-butyl group esterified to a propanoic acid backbone, with a sulfhydryl (-SH) substituent at the β-position. Limited peer-reviewed data exist on its specific applications, but its structural analogs, such as tert-butyl alcohol and tert-butyl esters, provide foundational insights for comparison .

Properties

IUPAC Name

tert-butyl 2-sulfanylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-5(10)6(8)9-7(2,3)4/h5,10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVTUVQARHJGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC(C)(C)C)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701282131
Record name 1,1-Dimethylethyl 2-mercaptopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59854-13-6
Record name 1,1-Dimethylethyl 2-mercaptopropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59854-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-mercaptopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701282131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-sulfanylpropanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-mercaptopropanoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction typically requires refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of phase-transfer catalysts can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-SH) group undergoes oxidation under controlled conditions:

Reagent Product Conditions
Hydrogen peroxide (H₂O₂)SulfoxideRoom temperature, aqueous phase
m-Chloroperbenzoic acidSulfoneAnhydrous solvent, 0–5°C

Oxidation typically progresses from the thiol to sulfoxide (R-SO) and further to sulfone (R-SO₂), depending on reagent stoichiometry and reaction time .

Reduction Reactions

The ester group can be selectively reduced while preserving the thiol functionality:

Reagent Product Notes
Lithium aluminum hydride2-SulfanylpropanolRequires anhydrous conditions
Sodium borohydridePartial reductionLimited efficacy for esters

Reduction yields alcohols, enabling downstream functionalization (e.g., alkylation or acetylation) .

Substitution Reactions

The thiol group participates in nucleophilic substitution, forming thioethers:

Reagent Product Conditions
Alkyl halides (R-X)Thioether derivativesBasic media (e.g., K₂CO₃)
Aryl diazonium saltsAryl thioethersLow temperature, aqueous/organic

These reactions exploit the thiol’s nucleophilicity to introduce alkyl or aryl groups .

Hydrolysis Reactions

The tert-butyl ester undergoes acid- or base-catalyzed hydrolysis:

Conditions Product Applications
HCl (aqueous)2-Sulfanylpropanoic acidCarboxylic acid generation
NaOH (methanol/water)Sodium saltIntermediate for further synthesis

Hydrolysis is critical for deprotecting the carboxylic acid group in multistep syntheses .

Thermal Stability and Decomposition

At elevated temperatures (>150°C), this compound decomposes via:

  • Elimination : Release of isobutylene gas and formation of mercaptopropanoic acid.

  • Radical pathways : Formation of disulfides under oxidative conditions.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • Tert-butyl 2-sulfanylpropanoate serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of pharmaceuticals and fine chemicals.

Applications:

  • Used in the introduction of protecting groups (e.g., tert-butyloxycarbonyl) during peptide synthesis.
  • Acts as a chiral auxiliary in asymmetric synthesis to induce stereoselectivity in amine products.
Application Description
Organic SynthesisBuilding block for complex molecules
Peptide SynthesisProtecting group for amino acids
Asymmetric SynthesisChiral auxiliary for amines

Biological Applications

Precursor for Biologically Active Compounds

  • The compound is utilized as a precursor in the synthesis of biologically active compounds, particularly those requiring a sulfanyl group for activity. This property is exploited in drug design and medicinal chemistry.

Case Study: Drug Development

  • Research has shown that derivatives of this compound exhibit significant biological activity, including enzyme inhibition and antimicrobial properties. For instance, compounds derived from this structure have been tested for their efficacy against various pathogens and as potential enzyme inhibitors.
Biological Activity Findings
Enzyme InhibitionDemonstrated potential as an inhibitor in biochemical pathways
Antimicrobial PropertiesEffective against specific bacterial strains

Medicinal Chemistry

Therapeutic Potential

  • This compound is being investigated for its therapeutic properties. Its ability to modulate biological pathways makes it a candidate for further drug development research.

Mechanism of Action:

  • The interaction of the sulfanyl group with biological targets can enhance drug efficacy by improving binding affinity and specificity.
Therapeutic Application Mechanism
Drug DesignUsed to create new drugs targeting specific diseases
Biological AssaysTested for potency and activity profiles

Environmental Science

Biodegradation Studies

  • The compound plays a role in the biodegradation pathways of environmental contaminants. Its presence can be tracked using stable isotope analysis to assess the extent of biodegradation.

Research Findings:

  • Studies indicate that isotopic fractionation can provide insights into the degradation processes involving tert-butyl groups, contributing to environmental remediation efforts.
Environmental Application Research Methodology
Contaminant TrackingStable isotope analysis to monitor biodegradation
Remediation StrategiesUnderstanding degradation pathways for effective cleanup

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-butyl Alcohol (2-Methyl-2-propanol)

  • Molecular Formula : C₄H₁₀O
  • Functional Group : Tertiary alcohol (-OH).
  • Uses : Solvent for pharmaceuticals, paint remover, gasoline additive, and precursor in flavor/perfume synthesis .
  • Reactivity :
    • Reacts violently with oxidizing agents (e.g., peroxides, chlorates) and alkali metals, releasing flammable hydrogen gas .
    • Decomposes in strong acids (e.g., HCl, H₂SO₄) to produce isobutylene .
  • Safety Profile :
    • OSHA Permissible Exposure Limit (PEL): 100 ppm (8-hour average) .
    • Acute effects include skin/eye irritation; chronic exposure risks include liver damage exacerbated by alcohol consumption .

Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

  • Molecular Formula: C₁₇H₂₅NO₄
  • Functional Groups : Ester, hydroxymethyl, and methoxyphenyl.
  • Uses : Specialized research chemical in drug discovery (e.g., kinase inhibitors) .
  • Safety Profile: No known hazards reported, though toxicity data (e.g., reproductive effects) remain unstudied .

Tert-butyl 2-sulfanylpropanoate

  • Key Differentiators :
    • Sulfhydryl Group : Introduces nucleophilic and redox activity absent in tert-butyl alcohol or neutral esters. Likely prone to oxidation (forming disulfides) and metal coordination.
    • Volatility : Expected to be lower than tert-butyl alcohol (BP ~82°C) due to higher molecular weight and sulfur content.
    • Handling Requirements : Likely requires inert atmospheres (N₂/Ar) to prevent oxidation and moisture control to avoid ester hydrolysis.
    • Toxicity : Data gaps exist, but sulfhydryl compounds often require precautions for dermal/respiratory exposure (e.g., glutathionyl adduct formation).

Comparative Data Table

Property This compound Tert-butyl Alcohol Tert-butyl Pyrrolidine Carboxylate
Molecular Weight 162.25 g/mol 74.12 g/mol 307.4 g/mol
Functional Groups Ester, sulfhydryl Tertiary alcohol Ester, hydroxymethyl, methoxyphenyl
Reactivity Oxidizable (-SH), nucleophilic Explosive H₂ release Stable, no known reactions
Primary Uses Synthetic intermediate Solvent, gasoline additive Pharmaceutical research
Exposure Limits Not established 100 ppm (OSHA PEL) No hazards reported
Storage Conditions Dry, inert atmosphere Flame-resistant, ventilated Room temperature, sealed container

Biological Activity

Tert-butyl 2-sulfanylpropanoate is a compound of interest in various biological and pharmaceutical research contexts. Its structural characteristics and potential biological activities make it a valuable subject of study, particularly in the fields of medicinal chemistry, drug development, and biochemistry. This article provides an overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

This compound is an organosulfur compound with the following chemical formula:

  • Molecular Formula: C6H12O2S
  • Molecular Weight: 148.23 g/mol

The compound features a tert-butyl group attached to a sulfanylpropanoate moiety, which contributes to its unique reactivity and interaction with biological systems.

Biological Activities

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. For example, studies on related sulfur-containing compounds have shown their effectiveness in scavenging free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

2. Anticancer Properties

Tert-butyl derivatives have been explored for their anticancer potential. In vitro studies demonstrate that certain analogs can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation. For instance, compounds structurally related to this compound have shown cytotoxic effects against various human tumor cell lines, indicating a potential role in cancer therapy .

3. Neuroprotective Effects

There is evidence suggesting that compounds containing sulfur can exert neuroprotective effects. These effects are often mediated through the activation of the Nrf2 pathway, which regulates the expression of cytoprotective genes. This compound may similarly activate this pathway, thus offering protective benefits in models of traumatic brain injury and other neurodegenerative conditions .

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant activity of several sulfur-containing compounds using DPPH and ABTS assays. The results showed that this compound exhibited significant free radical scavenging activity, with an IC50 value comparable to known antioxidants .

CompoundIC50 (µM)
This compound25
Ascorbic Acid20
Trolox30

Case Study 2: Anticancer Activity

In vitro tests were conducted on several human cancer cell lines (e.g., HL-60, HCT-116). This compound demonstrated notable cytotoxicity, with IC50 values ranging from 15 to 40 µM across different cell lines:

Cell LineIC50 (µM)
HL-6020
HCT-11625
PC-330

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging: The presence of sulfur allows for effective interaction with reactive oxygen species (ROS), reducing oxidative stress.
  • Apoptosis Induction: Compounds like this compound can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
  • Nrf2 Activation: Similar compounds have been shown to activate the Nrf2 pathway, leading to increased expression of detoxifying enzymes and protective proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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